molecular formula C8H7N3O2 B6254305 6-azido-2,3-dihydro-1,4-benzodioxine CAS No. 1197233-09-2

6-azido-2,3-dihydro-1,4-benzodioxine

Cat. No.: B6254305
CAS No.: 1197233-09-2
M. Wt: 177.2
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Description

6-Azido-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by its unique structure, which includes an azido group (-N3) attached to a 1,4-benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of 1,4-benzodioxine with sodium azide (NaN3) under specific conditions to replace a hydrogen atom with the azido group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Azido-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

  • Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzodioxines depending on the reagent used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • 6-Nitro-2,3-dihydro-1,4-benzodioxine: Contains a nitro group instead of an azido group.

  • 6-Amino-2,3-dihydro-1,4-benzodioxine: Contains an amino group instead of an azido group.

Uniqueness: 6-Azido-2,3-dihydro-1,4-benzodioxine is unique due to its azido group, which imparts distinct chemical reactivity compared to other similar compounds. This reactivity makes it particularly useful in click chemistry and other advanced synthetic applications.

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Properties

IUPAC Name

6-azido-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBZPUUXYVPRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294312
Record name 6-Azido-2,3-dihydro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197233-09-2
Record name 6-Azido-2,3-dihydro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197233-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azido-2,3-dihydro-1,4-benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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